3-(Difluoromethyl)-4,5-difluoroaniline
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Overview
Description
3-(Difluoromethyl)-4,5-difluoroaniline: is an organic compound characterized by the presence of difluoromethyl and difluoro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-4,5-difluoroaniline typically involves the introduction of difluoromethyl and difluoro groups onto an aniline precursor. One common method involves the use of difluoromethylation reagents such as difluorocarbene or difluoromethyl radicals. The reaction conditions often include the presence of a base and a suitable solvent, with the reaction being carried out under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods aim to achieve high yields and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-4,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Substitution: The difluoromethyl and difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(Difluoromethyl)-4,5-difluoroaniline is used as a building block for the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new synthetic methodologies and reaction mechanisms .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its difluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides, fungicides, and insecticides. Its unique properties can improve the efficacy and safety of these products .
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3,4-Disubstituted-3-(difluoromethyl)pyrazoles
- Difluoromethionine
Comparison: Compared to similar compounds, 3-(Difluoromethyl)-4,5-difluoroaniline is unique due to its specific substitution pattern on the aniline ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H5F4N |
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Molecular Weight |
179.11 g/mol |
IUPAC Name |
3-(difluoromethyl)-4,5-difluoroaniline |
InChI |
InChI=1S/C7H5F4N/c8-5-2-3(12)1-4(6(5)9)7(10)11/h1-2,7H,12H2 |
InChI Key |
BDOMRCLULHAUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)F)N |
Origin of Product |
United States |
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